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Introduction

Gadoxetic acid, also known by its salt form gadoxetate disodium (marketed as Eovist® in the
United States and Primovist® in Europe), is a gadolinium-based contrast agent (GBCA) utilized
in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic contrast medium distinguished
by its hepatocyte-specific properties, which allow for a biphasic mode of action.[3][4][5] Initially,
it distributes within the extracellular space, enabling dynamic vascular imaging similar to
conventional extracellular GBCAs. Subsequently, it is actively taken up by functional
hepatocytes, providing detailed information on liver function and enhancing the characterization
of focal liver lesions.[3][4][6] This dual functionality makes it a valuable tool in the diagnosis and
management of liver diseases.[7][8]

Molecular Structure and Physicochemical
Properties

Gadoxetic acid is an ionic, linear complex composed of a central gadolinium ion (Gd3*)
chelated by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA).[4][9]
The presence of the lipophilic ethoxybenzyl group is crucial for its recognition and transport by
hepatocytes.[5]
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Caption: Logical relationship of Gadoxetic Acid's core components.

Physicochemical Data

The key physicochemical properties of gadoxetic acid are summarized in the table below.
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Property Value Reference(s)
Chemical Formula C23H30GdN3011 [L1I51191[1.0]
Molecular Weight 681.75 g/mol [1112]9]
CAS Registry Number 135326-11-3 [9]
LogP -1.0922 [1]
Thermodynamic Stability log K = 23.46 [5]
Appearance Aqueous formulation (0.25 1]

mol/L)
Solubility Highly water-soluble [5]

Mechanism of Action: Hepatocyte-Specific Uptake
and Excretion

Gadoxetic acid's unique diagnostic utility stems from its interaction with specific transporters
on hepatocyte membranes. This allows for a functional assessment of the liver parenchyma.

Signaling and Transport Pathway

After intravenous administration, gadoxetic acid initially distributes in the vascular and
interstitial spaces.[4] The subsequent hepatobiliary phase is mediated by a series of active
transport processes:

o Uptake: The ethoxybenzyl moiety facilitates the recognition and uptake of gadoxetic acid
from the sinusoidal blood into hepatocytes primarily via the organic anion-transporting
polypeptides OATP1B1 and OATP1B3.[3][4][6][12][13]

o Excretion: Once inside the hepatocyte, approximately 50% of the agent is excreted
unchanged into the bile canaliculi.[6] This process is mediated by the multidrug resistance-
associated protein 2 (MRP2), located on the canalicular membrane.[4][6][8]

o Alternative Efflux: An alternative efflux pathway back into the sinusoidal blood exists via the
multidrug resistance-associated protein 3 (MRP3).[6][12] The remaining 50% of the injected
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dose is eliminated renally via glomerular filtration.[6]
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Caption: Gadoxetic acid transport pathway in hepatocytes.

Magnetic Resonance Properties

The efficacy of gadoxetic acid as a contrast agent is determined by its ability to shorten the T1
relaxation time of surrounding water protons, a property known as relaxivity.

Property :lg;ue (at 37 Magnetic Field Medium Reference(s)
rl Relaxivity (R1) 8.2 mM-is—1 047T Human Plasma [11]
rl Relaxivity (R1) 4.9 mM~-is—! 047T Water [11]
rl Relaxivity (R1) ~5.6 mM-is™1 15T Rat Blood [14]
rl Relaxivity (R1) ~10.1 mM~-s—! 15T Rat Liver [14]
Protein Binding 10.3+1.4% Not specified Human Plasma [11]

The higher relaxivity in plasma compared to water is attributed to its moderate protein binding
(approximately 10%).[4][11] This interaction slows the molecular tumbling rate of the
gadolinium complex, increasing its efficiency in T1 shortening.
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Experimental Protocols

Protocol for a Gadoxetic Acid-Enhanced Liver MRI
Examination

This protocol outlines a typical clinical workflow for liver imaging using gadoxetic acid.[4][15]

Patient Preparation
(e.g., fasting)

Acquire Pre-contrast Sequences Portal Venous Phase
(T1-w in/out-of-phase, T2-w) (~50-60s post-injection)

Late Arterial Phase
(~15-20s post-injection)

Administer Gadoxetic Acid Transitional Phase
(0.025 mmol/kg, 1 mL/s) (~120s post-injection)

[Dynamic Phase Imaging]

Hepatobiliary Phase (HBP)
(20 min post-injection)

End of Examination

Click to download full resolution via product page

Caption: Workflow for a typical gadoxetic acid-enhanced liver MRI.
Methodology:

o Patient Preparation: Patients may be instructed to fast for several hours prior to the
examination to reduce bowel peristalsis and optimize gallbladder filling.
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e Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted in-
phase and opposed-phase images and T2-weighted images.[15]

» Contrast Administration: Gadoxetic acid is administered as an intravenous bolus injection at
a recommended dose of 0.1 mL/kg (equivalent to 0.025 mmol/kg) of body weight, typically at
a rate of 1 mL/s, followed by a saline flush.[4][15][16]

o Dynamic Phase Imaging: Immediately following injection, T1-weighted gradient-echo
sequences with fat saturation are acquired sequentially to capture the vascular phases:

o Late Arterial Phase: Acquired approximately 15-20 seconds post-injection to assess
arterial blood supply.[4]

o Portal Venous Phase: Acquired at 50-60 seconds to visualize portal vein enhancement.[4]

o Transitional Phase: Acquired at approximately 120 seconds, representing a transition
between the extracellular and intracellular phases.[4]

o Hepatobiliary Phase (HBP) Imaging: This phase is acquired 20 minutes after the contrast
injection.[4][8][15] During this time, the contrast agent accumulates in functional hepatocytes,
leading to strong enhancement of the normal liver parenchyma. Lesions lacking functional
hepatocytes (e.g., metastases) will appear hypointense.[4][8]

Protocol for Ex Vivo Relaxivity Measurement

This protocol describes a general method for determining the relaxivity of gadoxetic acid in
biological samples, adapted from experimental studies.[14]
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Administer Gadoxetic Acid
to animal models (e.qg., rats)
at varying doses

:

Collect ex vivo samples
(e.g., liver tissue, blood)

~

Quantify Gadolinium Concentration
(e.g., via ICP-MS or OES)

Measure T1 Relaxation Times
(at 37°C using NMR/MRI scanners
at multiple field strengths)

Calculate Relaxivity (rl)
rl = (R1_sample - R1_baseline) / [Gd]

Data Analysis
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Caption: Experimental workflow for ex vivo relaxivity measurement.

Methodology:

« Animal Model: Female rats (e.g., Wistar) can be used. A bolus of gadoxetic acid is
administered intravenously at various doses (e.g., 10, 25, 40 umol/kg).[14]

« Sample Collection: Immediately after sacrifice, liver tissue and blood samples are collected.
[14]

¢ T1 Measurement:

o Samples are maintained at a physiological temperature (37 £ 3 °C).[14]
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o T1 relaxation times are measured using NMR instruments and/or MRI scanners across a
range of magnetic field strengths (e.g., 1.5 T, 3T, 7 T).[14]

o The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).[14]

e Gadolinium Concentration Measurement:

o The same samples are analyzed to determine the precise gadolinium concentration. This
is typically performed using inductively coupled plasma mass spectrometry (ICP-MS) or
optical emission spectrometry (OES) after acid digestion of the tissue.[14]

o Relaxivity Calculation: The relaxivity (rl1) is calculated by plotting the change in relaxation
rate (R1_sample - R1_baseline) against the measured gadolinium concentration ([Gd]). The
slope of this linear relationship represents the rl1 relaxivity in units of mM~-1s—1,

Protocol for In Vitro Protein Binding Assay

This protocol outlines a general methodology for determining the extent of drug binding to
plasma proteins using equilibrium dialysis or ultrafiltration, adapted from standard biochemical
procedures.
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) Dialysis: Place plasma with drug in a
Preparation . ;
semi-permeable membrane against buffer

Ultrafiltration: Centrifuge plasma with drug
through a size-exclusion filter

Prepare Gadoxetic Acid solution

- Prepare human plasma solution
of known concentration

Setup Equilibrium Dialysis / Ultrafiltration

Incubate at physiological temperature (37°C)
until equilibrium is reached

\/
Measure concentration of unbound
Gadoxetic Acid in buffer/filtrate
(e.g., using ICP-MS)

Calculate Percent Bound
% Bound = ( (Total - Unbound) / Total ) * 100

Click to download full resolution via product page
Caption: Workflow for an in vitro plasma protein binding assay.
Methodology (Equilibrium Dialysis Example):

» Preparation: A solution of gadoxetic acid at a known concentration is prepared. Human
plasma is obtained and may be diluted in a suitable buffer.

» Dialysis Setup: A semi-permeable membrane (with a molecular weight cut-off that retains
plasma proteins but allows free passage of the unbound drug) is used to create two
chambers. One chamber contains the human plasma mixed with gadoxetic acid, and the
other contains only the buffer.

¢ Incubation: The apparatus is incubated at 37°C with gentle agitation for a sufficient period
(e.g., 18-24 hours) to allow equilibrium to be reached between the two chambers.
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o Sample Analysis: After incubation, samples are taken from both the plasma chamber
(containing total drug) and the buffer chamber (containing only unbound drug). The
concentration of gadoxetic acid in the buffer chamber is measured, typically via ICP-MS to
guantify the gadolinium content.

o Calculation: The concentration of the unbound drug is determined from the buffer chamber.
The total drug concentration is known. The percentage of protein binding is calculated as: %
Bound = ( [Total Drug] - [Unbound Drug] / [Total Drug] ) x 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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